REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1.[Cu](C#N)[C:14]#[N:15]>CN1CCCC1=O.O.CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1)[C:14]#[N:15]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=NC(=CC(=C1)I)C(F)(F)F
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Name
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( 18 )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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0.52 g
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Type
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reactant
|
Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
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2 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction
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Type
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CUSTOM
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Details
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vial was sealed
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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The organic layer was washed with water (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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WASH
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Details
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Flash chromatography on silica gel, eluting with a gradient from 0-15% EtOAc in hexanes afforded product as a colorless oil (0.24 g, 64%)
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C#N)C=C(N1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |